molecular formula C15H24ClNO2 B8270792 1-Butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 367952-75-8

1-Butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B8270792
CAS No.: 367952-75-8
M. Wt: 285.81 g/mol
InChI Key: RETRPQNYHPNJQX-UHFFFAOYSA-N
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Description

1-Butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound. It is an analog of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine . This compound is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of interest in medicinal chemistry . The synthesis often involves the use of dimethoxymethane or aldehydes to give substituted tetrahydroisoquinolines . A specific compound, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131, was synthesized and evaluated for its antibacterial property .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a linear formula of C26H36N2O4 . The compound is part of the larger group of isoquinoline alkaloids, which are natural products where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Future Directions

The future directions for the study of 1-Butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs are promising. Due to their diverse biological activities against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity .

Properties

CAS No.

367952-75-8

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

1-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-4-5-6-13-12-10-15(18-3)14(17-2)9-11(12)7-8-16-13;/h9-10,13,16H,4-8H2,1-3H3;1H

InChI Key

RETRPQNYHPNJQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC(=C(C=C2CCN1)OC)OC.Cl

Origin of Product

United States

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